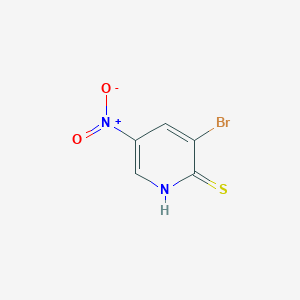
1,2,3-Tris(2-cyanoethoxy)propane
概要
説明
1,2,3-Tris(2-cyanoethoxy)propane is an organic compound with the molecular formula C12H17N3O3. It is a colorless to yellow liquid that is used in various chemical applications. This compound is known for its stability and unique chemical properties, making it valuable in scientific research and industrial applications.
科学的研究の応用
1,2,3-Tris(2-cyanoethoxy)propane is used in various scientific research applications, including:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Industry: It is used as an additive in battery electrolytes to improve performance and stability.
作用機序
Target of Action
1,2,3-Tris(2-cyanoethoxy)propane is primarily used as a stationary phase in gas chromatography . It is a selective phase for cis-trans isomers of oxygen-containing compounds and hydrocarbons .
Mode of Action
The compound interacts with its targets by differentiating between cis-trans isomers of oxygen-containing compounds and hydrocarbons . This differentiation is based on the interaction between the compound and the isomers, which results in different retention times during chromatography .
Biochemical Pathways
It is known that the compound plays a crucial role in the separation of complex mixtures in gas chromatography .
Result of Action
The primary result of the action of this compound is the effective separation of cis-trans isomers of oxygen-containing compounds and hydrocarbons in gas chromatography . This allows for the identification and quantification of these compounds in complex mixtures.
Action Environment
The efficacy and stability of this compound as a stationary phase can be influenced by various environmental factors. For instance, it has been noted that the separating efficiency of the column with this liquid phase increases with an increase in the temperature at which the mixture is chromatographed . Furthermore, it is synthesized specifically to be purer, of narrow molecular weight range, and without trace catalysts or impurities for use as a GC stationary phase .
生化学分析
Biochemical Properties
1,2,3-Tris(2-cyanoethoxy)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a stationary phase in gas-liquid chromatography, where it helps in the separation of cis-trans isomers of oxygen-containing compounds and hydrocarbons . The compound’s interactions with biomolecules are primarily based on its polar nature, which allows it to form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can influence the activity and stability of the biomolecules, making this compound a valuable tool in biochemical analysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH, which can affect its interactions with biomolecules and its overall efficacy in biochemical assays .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Tris(2-cyanoethoxy)propane can be synthesized using glycerol as a starting material. The synthesis involves heating glycerol to 70-90°C, adding sodium methoxide, and then cooling the mixture to 55-65°C. Acrylonitrile is then added dropwise in two batches, with the temperature controlled between 50-60°C and 15-30°C, respectively. The mixture is stirred, extracted, dried, and filtered to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for mass production. The use of activated carbon for filtration and spin-drying techniques are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,2,3-Tris(2-cyanoethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
類似化合物との比較
1,2,3-Tris(2-cyanoethoxy)propane can be compared with similar compounds such as:
Glycerol Tris(2-cyanoethyl) Ether: Similar in structure but may have different reactivity and applications.
This compound (TCEP): Used in similar applications but may have different physical properties and stability.
These comparisons highlight the unique properties of this compound, such as its stability and selective reactivity, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12H,1-3,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGVJKNIAOBBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC#N)OCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062438 | |
| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [MSDSonline] | |
| Record name | 1,2,3-Tris(2-cyanoethoxy)propane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2465-93-2 | |
| Record name | 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(beta-cyanoethoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2465-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',3''-propane-1,2,3-triyltrioxytripropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIS(2-CYANOETHOXY)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN6B8UG9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,3-Tris(2-cyanoethoxy)propane a suitable stationary phase in gas chromatography?
A1: this compound exhibits a strong affinity for polar compounds due to its cyanoethoxy groups. [, , ] This polarity allows for efficient separation of closely related compounds, such as isomeric benzene derivatives, by influencing their retention times within the chromatographic column. []
Q2: Can you provide a specific example of how this compound has been successfully employed in analytical chemistry?
A2: Researchers have successfully used this compound to determine residual solvents in lubricating oils and waxes. [] The method involved a direct gas-liquid chromatographic analysis using tert-butylbenzene as an internal standard. The this compound stationary phase enabled efficient separation and analysis of the residual solvents.
Q3: Are there any limitations to using this compound as a stationary phase?
A3: While effective for polar compounds, this compound might not be ideal for analyzing non-polar compounds due to its inherent polarity. In such cases, combining it with a non-polar stationary phase, like OV-1, can prove beneficial. [] This combination enables the analysis of a wider range of compounds within a single analysis.
Q4: How does the use of a pre-column impact the lifespan of this compound in a gas chromatography system?
A4: When analyzing complex samples like lubricating oils and waxes, using a pre-column containing a silicone stationary phase can prevent contamination of the main this compound column. [] This protection significantly extends the lifespan of the this compound column, ensuring consistent performance and reducing the need for frequent replacements.
Q5: Has this compound been used in any other specific applications within gas chromatography?
A5: Beyond residual solvent analysis, this compound has proven effective in analyzing crude oils. [] It allows for the precise determination of benzene and toluene concentrations in these complex samples, showcasing its versatility in various analytical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)













